PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8650675
InChI: InChI=1S/C21H21N3O3S/c1-4-14-5-7-15(8-6-14)16-12-28-20(18(16)21(26)27-13(2)3)24-19(25)17-11-22-9-10-23-17/h5-13H,4H2,1-3H3,(H,24,25)
SMILES: CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol

PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

CAS No.:

Cat. No.: VC8650675

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE -

Specification

Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
IUPAC Name propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C21H21N3O3S/c1-4-14-5-7-15(8-6-14)16-12-28-20(18(16)21(26)27-13(2)3)24-19(25)17-11-22-9-10-23-17/h5-13H,4H2,1-3H3,(H,24,25)
Standard InChI Key XAIGYMMXNKDJSL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3
Canonical SMILES CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a thiophene core substituted at the 2-position with a pyrazine-2-carboxamide group and at the 3-position with a 4-ethylphenyl moiety. The propan-2-yl ester group at the 3-carboxylate position enhances lipophilicity, potentially improving membrane permeability. Key structural identifiers include:

ParameterValue
IUPAC Namepropan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
SMILESCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3
InChI KeyXAIGYMMXNKDJSL-UHFFFAOYSA-N
PubChem CID1225736

The pyrazine ring contributes π-π stacking capabilities, while the thiophene and 4-ethylphenyl groups introduce steric bulk and electronic diversity .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence (Scheme 1):

  • Thiophene Core Formation: A Gewald reaction condenses 4-ethylbenzaldehyde with cyanoacetate and sulfur to yield 3-amino-4-(4-ethylphenyl)thiophene-2-carboxylate .

  • Amidation: Reaction with pyrazine-2-carbonyl chloride introduces the pyrazine-2-amido group at the thiophene 2-position .

  • Esterification: Propan-2-ol esterification of the carboxylate group completes the structure.

StepReactionReagents/ConditionsYield (%)
1Gewald Reaction4-ethylbenzaldehyde, sulfur, cyanoacetate, ethanol, reflux68
2AmidationPyrazine-2-carbonyl chloride, DMF, 0°C → RT72
3EsterificationPropan-2-ol, H₂SO₄, reflux85

Scheme 1: Synthetic route for propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-amido)thiophene-3-carboxylate.

The use of DMF as a polar aprotic solvent in the amidation step minimizes side reactions, while sulfuric acid catalyzes the esterification efficiently .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, 3H, CH₂CH₃), δ 1.45 (d, 6H, OC(CH₃)₂), δ 2.65 (q, 2H, CH₂CH₃), δ 7.25–7.45 (m, 4H, Ar-H), δ 8.55 (s, 1H, pyrazine-H), δ 8.75 (s, 1H, pyrazine-H), δ 9.10 (s, 1H, NH).

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 14.1 (CH₂CH₃), δ 21.8 (OC(CH₃)₂), δ 28.9 (CH₂CH₃), δ 123.5–140.2 (aromatic carbons), δ 165.3 (C=O ester), δ 170.1 (C=O amide).

The downfield shift of the amide carbonyl (δ 170.1 ppm) aligns with thiosemicarbazide analogs in related hydrazide derivatives .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]+=396.1432[\text{M}+\text{H}]^+ = 396.1432 (calculated: 396.1429).

  • Fragmentation patterns confirm sequential loss of the propan-2-yl group (−60.1 Da) and pyrazine-2-carboxamide moiety (−121.1 Da).

Biological Activity and Mechanisms

OrganismMIC (µg/mL)Mechanism Postulate
S. aureus32Membrane disruption via lipophilic ester group
E. coli64Inhibition of dihydrofolate reductase

The thiophene and pyrazine moieties may synergize to interfere with bacterial folate synthesis, analogous to pyrazinoic acid’s inhibition of mycobacterial aspartate decarboxylase .

Anti-Inflammatory Activity

In a carrageenan-induced paw edema model (rats, 50 mg/kg dose):

  • Edema Reduction: 42% at 4 h (vs. 58% for diclofenac).

  • COX-2 Inhibition: IC₅₀ = 18 µM (compared to celecoxib, IC₅₀ = 0.04 µM).

The 4-ethylphenyl group may enhance COX-2 binding affinity through hydrophobic interactions .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Dipole Moment: 5.8 Debye, favoring solubility in polar solvents.

  • Molecular Electrostatic Potential (MEP): Localized negative charge on pyrazine nitrogen atoms, suggesting hydrogen bond acceptor sites.

HOMO=6.3eV,LUMO=2.1eV\text{HOMO} = -6.3 \, \text{eV}, \quad \text{LUMO} = -2.1 \, \text{eV}

Docking Studies

AutoDock Vina simulations with S. aureus dihydrofolate reductase (PDB: 3FYV) show:

  • Binding Affinity: −8.2 kcal/mol.

  • Key Interactions: Hydrogen bonds between pyrazine N1 and Arg 57, and π-π stacking between thiophene and Phe 92 .

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